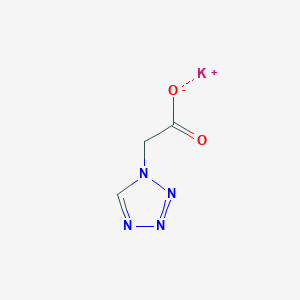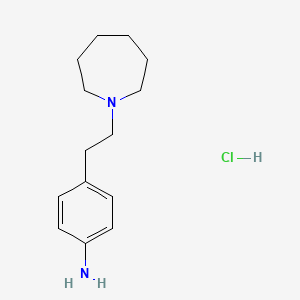
4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride
Übersicht
Beschreibung
4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride, also known as 4-AEPA-HCl, is an organic compound that is used in scientific research as a tool to study the effects of certain drugs on the body. It is a derivative of the neurotransmitter phenethylamine, and is known to have certain biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, blocking the reuptake of serotonin and norepinephrine, as well as dopamine. It is also believed to act as an agonist at the sigma-2 receptor, which is involved in the regulation of neurotransmitter release and has been linked to the effects of certain drugs.
Biochemical and Physiological Effects
4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride has been shown to have certain biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase the activity of certain enzymes involved in the metabolism of these neurotransmitters, as well as to increase the activity of certain receptors involved in the regulation of these neurotransmitters. In addition, it has been shown to have an anxiolytic effect, as well as to have an antidepressant effect.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it has been shown to have a wide range of effects on the body and can be used to study a variety of different drugs and their effects. A limitation is that it is not very stable and has a relatively short shelf life.
Zukünftige Richtungen
There are several potential future directions for 4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride. One potential direction is to further investigate its mechanism of action and to develop new drugs that act on the same pathways as 4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride. Additionally, it could be used to study the effects of certain drugs on the cardiovascular system and to investigate the mechanisms of action of certain drugs on the cardiovascular system. Another potential direction is to investigate the effects of 4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride on the central nervous system and to develop new drugs that act on the same pathways. Additionally, it could be used to investigate the effects of certain drugs on the immune system and to develop new drugs that act on the same pathways. Finally, it could be used to investigate the effects of certain drugs on the metabolism and to develop new drugs that act on the same pathways.
Wissenschaftliche Forschungsanwendungen
4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride is used in scientific research to study the effects of drugs on the body. It has been used in studies to investigate the effects of various drugs and their metabolites on the central nervous system, as well as to investigate the pharmacological properties of certain compounds. It has also been used to study the effects of certain drugs on the cardiovascular system, as well as to investigate the mechanisms of action of certain drugs.
Eigenschaften
IUPAC Name |
4-[2-(azepan-1-yl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16;/h5-8H,1-4,9-12,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJDZKOHDPAGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azepan-1-YL-ethyl)-phenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1388846.png)
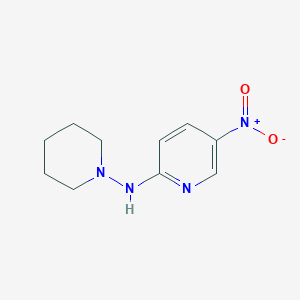
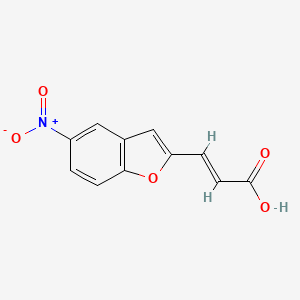
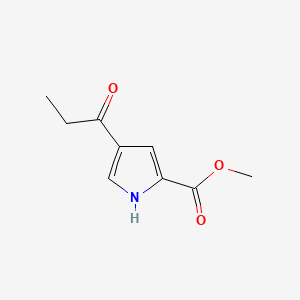
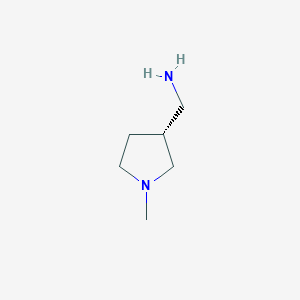
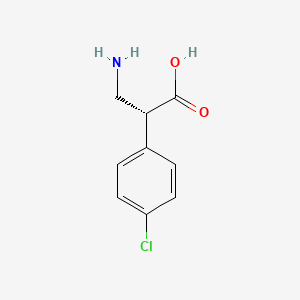
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1388854.png)
![4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile](/img/structure/B1388857.png)

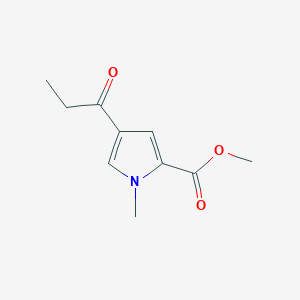
![5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1388863.png)
